molecular formula C12H12FNO2 B2823017 N-(8-Fluoro-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide CAS No. 2179723-96-5

N-(8-Fluoro-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide

Cat. No. B2823017
M. Wt: 221.231
InChI Key: NQPREMQSSBFTBO-UHFFFAOYSA-N
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Description

“N-(8-Fluoro-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of coumarins is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .


Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .

properties

IUPAC Name

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-2-11(15)14-10-6-7-16-12-8(10)4-3-5-9(12)13/h2-5,10H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPREMQSSBFTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Fluoro-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide

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